2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is a heterocyclic compound that features both pyridine and oxazoline rings. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the tert-butyl group and the oxazoline ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine typically involves the reaction of 2-pyridinemethanol with tert-butyl isocyanide and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazoline ring to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nitric acid for nitration at low temperatures, halogens for halogenation under reflux conditions.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be catalysts in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. The oxazoline ring can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can alter the conformation and function of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]benzene
- 2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]thiophene
- 2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]furan
Uniqueness
Compared to similar compounds, 2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine stands out due to the presence of the pyridine ring, which imparts unique electronic properties. The nitrogen atom in the pyridine ring can participate in coordination with metal ions, making it a versatile ligand in coordination chemistry. Additionally, the combination of the oxazoline and pyridine rings provides a unique scaffold for designing bioactive molecules with diverse pharmacological activities .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-tert-butyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)11-9-16-12(15-11)8-10-6-4-5-7-14-10/h4-7,11H,8-9H2,1-3H3 |
InChI Key |
YKNHIUJACDFJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.